Ethyl 2-amino-4-bromo-5-fluorobenzoate
Description
Ethyl 2-amino-4-bromo-5-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₉BrFNO₂ and an estimated molar mass of 262.05 g/mol (calculated based on analogs). It features three key substituents: an amino group (-NH₂) at position 2, a bromo atom (-Br) at position 4, and a fluoro atom (-F) at position 5, attached to a benzoate backbone with an ethyl ester group. This compound is likely utilized as a pharmaceutical intermediate due to its functional groups, which enable further derivatization, such as nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 2-amino-4-bromo-5-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
QEEOHZMOKYJUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-bromo-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-bromo-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct bromination and fluorination of ethyl 2-amino benzoate. This process requires the use of bromine and a fluorinating agent such as Selectfluor under controlled conditions to achieve the desired substitution pattern on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro groups on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Nitrobenzoates.
Reduction: Alkylaminobenzoates.
Ester Hydrolysis: 2-amino-4-bromo-5-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-4-bromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-bromo-5-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its amino, bromo, and fluoro substituents, affecting their activity or binding affinity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Key Observations:
Ester Group Influence: The ethyl ester variant (target compound) has a higher molar mass (~262.05 g/mol) compared to the methyl ester analog (248.05 g/mol) due to the additional -CH₂ group. Boiling points and melting points for the ethyl variant are unavailable but are expected to be higher than the methyl analog (331.6°C) due to increased molecular weight.
Substituent Effects: Amino vs. Chloro Groups: The amino group (-NH₂) in the target compound is a strong electron-donating group, activating the benzene ring for electrophilic substitution. In contrast, the chloro (-Cl) group in ethyl 5-bromo-2-chloro-4-fluorobenzoate is electron-withdrawing, deactivating the ring and directing reactions to meta/para positions. Halogen Positioning: The bromo and fluoro substituents in both analogs influence electronic distribution and steric hindrance, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Acidity: The pKa (~1.22) of the methyl analog suggests strong acidity at the amino group, which is critical for salt formation or coordination chemistry. The ethyl variant likely exhibits similar acidity.
Research Implications and Limitations
Key limitations include:
- Lack of experimental data on melting points, solubility, and spectral properties.
- Assumptions made for pKa and molar mass require validation through further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
